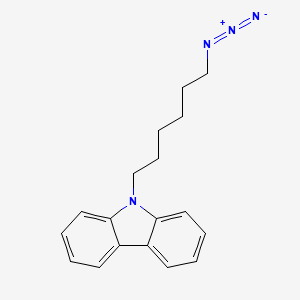

9-(6-Azidohexyl)-9H-carbazole

Description

Structure

3D Structure

Properties

CAS No. |

828941-37-3 |

|---|---|

Molecular Formula |

C18H20N4 |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

9-(6-azidohexyl)carbazole |

InChI |

InChI=1S/C18H20N4/c19-21-20-13-7-1-2-8-14-22-17-11-5-3-9-15(17)16-10-4-6-12-18(16)22/h3-6,9-12H,1-2,7-8,13-14H2 |

InChI Key |

QGRQNKWSURWFLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCN=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modification Strategies of 9 6 Azidohexyl 9h Carbazole

N-Functionalization of the Carbazole (B46965) Moiety

The foundational step in the synthesis of 9-(6-azidohexyl)-9H-carbazole involves the N-alkylation of the carbazole ring. This reaction is a common strategy for modifying carbazole and its derivatives. acs.orgasianpubs.org The nitrogen atom of the carbazole is deprotonated by a base to form a nucleophilic anion, which then reacts with an appropriate alkylating agent.

A variety of bases and solvents can be employed for this N-functionalization. Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and sodium hydroxide (NaOH). sci-hub.seresearchgate.net The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) being frequently used to facilitate the reaction. researchgate.netutb.cz Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB) or 18-crown-6, can be utilized to enhance the reaction rate and yield, particularly when using solid bases like potassium carbonate. sci-hub.seresearchgate.net

The reactivity of the carbazole nitrogen allows for the introduction of various functional groups, not limited to the azidohexyl chain. This versatility makes N-functionalization a cornerstone for creating a diverse library of carbazole-based compounds for different applications. acs.orgnih.gov

Introduction of the Azidohexyl Chain

The introduction of the 6-azidohexyl chain onto the carbazole nitrogen is typically achieved through a two-step process or a direct one-step reaction.

In a common two-step approach, carbazole is first reacted with a dihaloalkane, such as 1,6-dibromohexane, to yield 9-(6-bromohexyl)-9H-carbazole. worldscientific.comresearchgate.net This intermediate is then converted to the desired azide (B81097) by nucleophilic substitution with sodium azide (NaN3). rsc.org This method allows for the isolation and purification of the bromo-intermediate, ensuring a clean conversion to the final azido (B1232118) product.

Alternatively, a more direct route involves the reaction of carbazole with 1-azido-6-chlorohexane. In this one-pot synthesis, carbazole is first deprotonated with a base like sodium hydride in a solvent such as dry dimethylformamide. The subsequent addition of 1-azido-6-chlorohexane leads to the formation of this compound. utb.cz This method can be highly efficient, with reported yields of up to 95%. utb.cz

Table 1: Reaction Conditions for the Synthesis of this compound

| Starting Material | Reagent(s) | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

| Carbazole | 1-Azido-6-chlorohexane | Dimethylformamide | Sodium Hydride | 80 | 95 | utb.cz |

| 9-(6-Bromohexyl)-9H-carbazole | Sodium Azide | Dimethylformamide | - | 80 | 96 | rsc.org |

Derivatization from Related Carbazole Precursors

The synthesis of this compound can also be viewed within the broader context of derivatizing carbazole precursors. The key intermediate, 9-(6-bromohexyl)-9H-carbazole, serves as a versatile platform for introducing various functionalities. The bromine atom is a good leaving group, making it susceptible to nucleophilic substitution by a wide range of nucleophiles.

For instance, besides the azide group, other nucleophiles like amines, thiols, and alkoxides can be reacted with 9-(6-bromohexyl)-9H-carbazole to create a family of related compounds. This highlights the modularity of the synthetic approach, where the final functionality on the hexyl chain can be tailored as needed.

Furthermore, the carbazole ring itself can be functionalized prior to or after the N-alkylation step. Various methods exist for the C-H functionalization of carbazoles, allowing for the introduction of substituents at different positions on the aromatic core. chim.itnih.gov These pre-functionalized carbazoles can then be subjected to N-alkylation with the azidohexyl chain, leading to more complex and highly substituted derivatives.

The synthesis of carbazoles from biaryl azides through transition-metal-catalyzed C-H amination is another relevant, albeit more complex, approach that underscores the importance of azide chemistry in forming the carbazole nucleus itself. nih.govresearchgate.netacs.orgorganic-chemistry.orgpolyu.edu.hk While not a direct synthesis of the title compound, it showcases the synthetic utility of azides in this area of heterocyclic chemistry.

Exploitation of the Azide Group in Advanced Reaction Methodologies

Click Chemistry Applications

Click chemistry provides a powerful toolkit for molecular assembly, and the azide (B81097) group of 9-(6-azidohexyl)-9H-carbazole is a key participant in these reactions. researchgate.netnih.govnih.gov Two major classes of azide-alkyne cycloadditions, the copper(I)-catalyzed (CuAAC) and the strain-promoted (SPAAC) variants, are particularly significant. nih.govnih.govnih.govmcmaster.ca

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its efficiency and reliability in forming stable 1,2,3-triazole linkages. researchgate.netorganic-chemistry.org This reaction involves the coupling of an azide, such as the one present in this compound, with a terminal alkyne in the presence of a copper(I) catalyst. nih.govorganic-chemistry.org The catalyst can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. organic-chemistry.org The mechanism is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing ring that subsequently rearranges and, after protonolysis, yields the 1,4-disubstituted triazole product. organic-chemistry.orguni-muenchen.de

This methodology has been employed to synthesize a variety of carbazole-triazole derivatives. For instance, a series of N-benzyl-1,2,3-triazole-containing carbazole (B46965) compounds were prepared through a one-pot, three-component reaction involving N-propargyl-9H-carbazole, sodium azide, and various benzyl (B1604629) halides. nih.gov This approach highlights the modularity of the CuAAC reaction, allowing for the straightforward generation of a library of compounds with potential biological applications. nih.gov Similarly, benzofuran-tethered triazolylcarbazoles have been synthesized, demonstrating the versatility of this reaction in creating complex molecular architectures. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| This compound | Terminal Alkyne | Cu(I) salt (e.g., CuI) / Reducing Agent (e.g., Sodium Ascorbate) | 1,4-Disubstituted Triazole | organic-chemistry.org |

| N-Propargyl-9H-carbazole | Sodium Azide, Benzyl Halide | Not specified | N-Benzyl-1,2,3-triazole-carbazole | nih.gov |

| Benzofuran-based triazoles | 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide | Not specified | Benzofuran-tethered triazolylcarbazoles | mdpi.com |

This table summarizes the components and outcomes of CuAAC reactions involving carbazole derivatives.

A significant advancement in click chemistry, particularly for biological applications, is the development of strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govchempep.com This reaction circumvents the need for a cytotoxic copper catalyst by utilizing a strained cyclooctyne (B158145), which reacts readily with an azide. chempep.comnih.govuzh.ch The release of ring strain drives the reaction forward, enabling efficient conjugation under physiological conditions. chempep.com

The carbazole moiety, when functionalized with an azide as in this compound, can be effectively conjugated to molecules containing a strained alkyne, such as dibenzocyclooctyne (DIBO) or bicyclo[6.1.0]nonyne (BCN). nih.govnih.gov This copper-free approach has been successfully used for the site-specific labeling of biomolecules, including oligonucleotides and proteins. nih.govnih.gov For example, an oligonucleotide modified with a strained cyclooctyne was shown to react rapidly and quantitatively with an azide, demonstrating the utility of SPAAC for creating bioconjugates. nih.gov The efficiency of SPAAC is often comparable to CuAAC in terms of yield and reaction time, making it a valuable alternative for applications where copper catalysis is undesirable. nih.gov

| Azide Component | Strained Alkyne | Key Feature | Application | Reference |

| This compound (or similar azide) | Dibenzocyclooctyne (DIBO) | Copper-free, high reactivity | Bioconjugation, surface modification | nih.gov |

| Azide-modified biomolecule | Bicyclo[6.1.0]nonyne (BCN) | Copper-free, good kinetics | Oligonucleotide and protein labeling | nih.gov |

This table outlines the components and applications of SPAAC reactions.

Photochemical and Thermal Transformations of the Azide Functionality

Beyond click chemistry, the azide group of this compound can be activated by heat or light to induce chemical transformations, primarily through the generation of a highly reactive nitrene intermediate. researchgate.netnih.gov

Upon photolysis or thermolysis, organic azides like this compound can extrude a molecule of dinitrogen (N₂) to form a nitrene. researchgate.netnih.gov Nitrenes are highly reactive, electron-deficient species that can undergo a variety of subsequent reactions, including insertion into carbon-hydrogen (C-H) bonds. researchgate.net This C-H insertion capability allows for the formation of new carbon-nitrogen bonds, providing a pathway for intramolecular cyclization or intermolecular cross-linking. researchgate.netnih.gov

For instance, a polymer containing 6-azidohexyl-functionalized carbazole units was shown to undergo photo-crosslinking upon exposure to UV light. nih.gov This process is initiated by the photolytic generation of nitrenes from the azide groups, which then react with the polymer backbone to form a cross-linked network. nih.gov Such cross-linking can significantly alter the material's properties, including its solubility and thermal stability. nih.gov While direct photolysis can sometimes lead to a mixture of products, methods are being developed to control the reactivity of nitrenes, for example, through the use of photosensitizers to selectively generate triplet nitrenes, which can exhibit different reactivity patterns compared to singlet nitrenes. nih.gov

| Activation Method | Intermediate | Subsequent Reaction | Application | Reference |

| Photolysis (UV light) | Nitrene | C-H Insertion | Polymer cross-linking | nih.gov |

| Thermolysis | Nitrene | C-H Insertion | Material modification | nih.gov |

| Visible light photosensitization | Triplet Nitrene | Aziridination of alkenes | Controlled synthesis | nih.gov |

This table details the transformation of the azide group into a nitrene and its subsequent reactions.

Compound Names

Integration of 9 6 Azidohexyl 9h Carbazole into Polymeric and Supramolecular Architectures

Copolymerization with Optoelectronic Monomers

The azide (B81097) functionality of 9-(6-azidohexyl)-9H-carbazole serves as a reactive handle for its incorporation into polymer chains, enabling the synthesis of materials with tailored optoelectronic properties.

Synthesis of Cross-Linkable Polymers

The development of solution-processable organic light-emitting diodes (OLEDs) often faces the challenge of sequential layer deposition, where the solvent for a new layer can dissolve the underlying one. Cross-linking the polymer films renders them insoluble, mitigating this issue. nih.gov The azide group in this compound provides a pathway for creating such cross-linkable polymers. nih.gov

One approach involves the copolymerization of a 6-azidohexyl-functionalized carbazole (B46965) with an alkylated triarylamine to produce a cross-linkable hole-injection/transporting material. nih.gov For instance, the copolymer poly(4-(9-(6-azidohexyl)-9H-carbazol-3-yl)-N-(4-butylphenyl)-N-phenylaniline), also known as X-PTCAzide, can be transformed into an insoluble film through photo-crosslinking. nih.govsemanticscholar.org This process is typically initiated by UV light, which leads to the formation of highly reactive nitrenes from the azide groups. These nitrenes can then form covalent bonds with adjacent polymer chains, resulting in a cross-linked network. nih.gov A 15-nm-thick film of X-PTCAzide was successfully cross-linked after one hour of exposure to low-power UV light (1 mW/cm², 365 nm). nih.gov

The cross-linking can also be achieved through thermal annealing or by utilizing the Huisgen 1,3-dipolar cycloaddition reaction, often referred to as "click chemistry," where the azide group reacts with an alkyne. nih.govresearchgate.net This method has been employed to create cross-linked polystyrene by reacting azide-functionalized polystyrene with alkyne-functionalized esters. redalyc.org

| Polymer Name | Monomers | Cross-linking Method | Application |

| X-PTCAzide | 6-azidohexyl-functionalized carbazole, alkylated triarylamine | Photo-crosslinking (UV light) | Hole-injection/transporting layer in OLEDs nih.govsemanticscholar.org |

| Cross-linked Polystyrene | Azide-functionalized polystyrene, dipropargyl adipate/succinate | Click Chemistry (Azide-alkyne cycloaddition) | Improved mechanical and chemical stability redalyc.org |

| Carbazole-based Polymers | 3,6-linked carbazole and meta-linked anisole (B1667542) derivatives with azide and alkyne side-groups | Thermal annealing or Huisgen-Click Cycloaddition | Solution-processable hole-transporting materials researchgate.net |

Main-Chain and Side-Chain Functionalization Strategies

The incorporation of this compound into polymers can be achieved through either main-chain or side-chain functionalization, each strategy offering distinct advantages in tuning the final material's properties.

Main-chain functionalization involves integrating the carbazole unit directly into the polymer backbone. This is exemplified by the synthesis of poly[(9,9-bis(6-azidohexyl)-9H-fluorene)-alt-(9-(4-(1,2,2-triphenylvinyl)phenyl)-9H-carbazole)] (PAFTC). mdpi.comresearchgate.netmdpi.comnih.gov In this alternating copolymer, the carbazole moiety contributes to the optoelectronic properties of the main chain.

Side-chain functionalization , conversely, involves attaching the carbazole derivative as a pendant group to the polymer backbone. This approach has been demonstrated in the copolymerization of methacrylate (B99206) monomers functionalized with carbazole and oxadiazole moieties. nih.gov While not directly involving the 6-azidohexyl derivative, this illustrates the principle of attaching functional groups to a polymer chain to impart specific properties like hole mobility. nih.gov Another study details the functionalization of side chain terminals of carbazole–diketopyrrolopyrrole based conjugated polymers with fused aromatic rings to enhance charge transport properties. rsc.org

Surface Modification and Grafting Techniques

The reactive nature of the azide group makes this compound a valuable tool for surface modification and grafting, particularly for nanomaterials.

Functionalization of Nanomaterials (e.g., Reduced Graphene Oxide)

Reduced graphene oxide (RGO), while promising for optoelectronic applications, suffers from poor dispersibility in organic solvents. mdpi.comnih.gov Covalently grafting polymers onto the RGO surface is an effective strategy to overcome this limitation. mdpi.comnih.gov

A notable example is the functionalization of RGO with the AIE-active polymer PAFTC, which contains 9,9-bis(6-azidohexyl)-9H-fluorene units. mdpi.comresearchgate.netmdpi.comnih.gov The azide groups on the polymer react with the double bonds on the RGO surface, forming a stable, covalently linked composite material termed PFTC-g-RGO. mdpi.com This process significantly improves the solubility of RGO in organic solvents, enabling its use in solution-processable devices. mdpi.comnih.gov The successful grafting of the polymer onto the RGO surface has been confirmed by techniques such as X-ray photoelectron spectroscopy (XPS). mdpi.com Such functionalized RGO has shown potential in applications like resistive random access memory (RRAM) devices. mdpi.comnih.gov

The general principle of surface functionalization can be applied to various nanoparticles to enhance their biocompatibility, cellular uptake, and stability in biological fluids. nih.govmdpi.com

Development of Aggregation-Induced Emission (AIE) Active Materials

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. nih.gov This is in contrast to the common aggregation-caused quenching (ACQ) effect. rsc.org Carbazole derivatives are among the molecular structures that can be engineered to exhibit AIE.

Applications in Advanced Optoelectronic and Electronic Devices

Hole-Transporting and Hole-Injection Materials

Carbazole (B46965) derivatives are renowned for their function as hole-transporting materials (HTMs) and hole-injection materials (HIMs) due to their electron-donating character and high hole mobility. The incorporation of the 9-(6-Azidohexyl)-9H-carbazole monomer into polymers results in materials that combine the inherent charge-transport properties of carbazole with the processing advantages of a cross-linkable system.

A notable example is a copolymer incorporating 6-azidohexyl-functionalized carbazole and an alkylated triarylamine, which has been developed as a cross-linkable hole-injection and transporting material. The azide (B81097) group allows for the formation of a stable, cross-linked network upon activation, typically by UV light. This process renders the film insoluble to subsequently deposited layers, which is crucial for fabricating complex, solution-processed multilayer devices. This cross-linking capability helps to prevent phase separation and morphological degradation, thereby improving device longevity and performance.

Organic Light-Emitting Diodes (OLEDs)

In the realm of Organic Light-Emitting Diodes (OLEDs), the performance and stability of the device are critically dependent on the properties of the hole-transporting and hole-injecting layers. Materials derived from this compound serve a vital role in this context.

Research has demonstrated the use of a cross-linkable hole-injection/transporting material, named X-PTCAzide, which is a copolymer of 6-azidohexyl-functionalized carbazole and a triarylamine. When a thin, 15-nm film of this material was used in a solution-processed electroluminescent device, it could be fully photo-cross-linked within an hour using low-power UV light. The resulting device, with an architecture of ITO/X-PTCAzide/Ir(ppy)₃:PVK/BCP/Alq₃/LiF/Al, exhibited impressive performance metrics.

Table 1: Performance of an OLED Device Using a this compound-based Copolymer

| Parameter | Value | Reference |

|---|---|---|

| Device Structure | ITO/X-PTCAzide/Ir(ppy)₃:PVK/BCP/Alq₃/LiF/Al | |

| External Quantum Efficiency (EQE) | 7.93% |

| Luminous Efficacy | 29.6 cd/A | |

The azide functionality enables the creation of a robust hole-transporting layer that is not dissolved or damaged by the solvents used for the subsequent emissive layer, leading to a well-defined device structure and efficient performance.

Organic Field-Effect Transistors (OFETs)

While the primary application of this compound in organic electronics is centered on its charge-transport properties, its azide functionality also finds use in the fabrication of device components. Organic azides, particularly bisazides, can be employed as photoresists for patterning key layers within devices like OFETs.

The azide groups, when exposed to UV light through a shadow mask, generate reactive nitrenes that cross-link the underlying polymer. This process changes the material's solubility, allowing for the development of a pattern. This photopatterning is instrumental in creating chemically robust dielectric films or defining the geometry of the active semiconductor channels in OFETs. Although this is an indirect application, it highlights the versatility of the azidohexyl group attached to the carbazole core in the broader context of organic device manufacturing.

Resistive Random Access Memory (RRAM) Devices

Currently, there is no specific research available in the reviewed sources that details the application of the chemical compound this compound or its direct polymers in Resistive Random Access Memory (RRAM) devices. Studies on carbazole-containing polymers in RRAM have focused on different isomers or polymers where the azidohexyl group is attached to another moiety within the polymer backbone.

Electrochromic Materials and Devices

Carbazole-based polymers are excellent candidates for electrochromic applications due to their stable and reversible redox processes, which lead to distinct color changes. The electron-rich carbazole unit can be easily oxidized to form stable radical cations (polarons) and dications (bipolarons), altering the material's light absorption properties.

The precursor to the title compound, 9-(6-bromohexyl)-9H-carbazole, is noted as a building block for polymers used in electrochromic materials. Through nucleophilic substitution, the bromo- group can be readily converted to an azido- group, indicating that this compound is a key intermediate for synthesizing electrochromic polymers. The azide functionality allows for the subsequent cross-linking of the polymer film, which can enhance the durability and long-term stability of an electrochromic device.

Table 2: General Electrochromic Properties of Carbazole-Based Polymers

| Property | Description | Reference |

|---|---|---|

| Redox States | Reversibly switch between neutral and oxidized states. | |

| Color Changes | Exhibit distinct color variations in different redox states (e.g., from transparent or yellowish to green, gray, or blue). |

| Functionality | The azide group enables the formation of cross-linked, durable films. | |

Organic Photovoltaic Cells and Dye-Sensitized Solar Cells

In the field of organic solar cells, carbazole derivatives are widely used as donor materials in bulk heterojunction (BHJ) blends and as hole-transporting layers in perovskite and dye-sensitized solar cells (DSSCs). Their high hole mobility facilitates efficient charge extraction and transport to the electrode, which is critical for high power conversion efficiency (PCE).

The azide functionality of this compound provides a strategic advantage for improving the morphological stability of the active layer in organic solar cells. In BHJ solar cells, the active layer consists of an interpenetrating network of donor and acceptor materials. Over time and under thermal stress, these materials can undergo phase separation, which degrades device performance. By incorporating a cross-linkable monomer like this compound into the donor polymer, the morphology of the BHJ blend can be locked in place after an initial optimization phase. This cross-linking, initiated by UV light or heat, prevents large-scale fullerene aggregation or phase segregation, significantly improving the device's operational stability and lifetime.

Spectroscopic Characterization and Theoretical Investigations of 9 6 Azidohexyl 9h Carbazole Derivatives

Photophysical Behavior and Fluorescence Properties

The photophysical characteristics of 9-(6-Azidohexyl)-9H-carbazole and its derivatives are central to their utility in various applications. Their fluorescence properties, in particular, have been the subject of detailed research.

Fluorescence Turn-On Mechanisms via Photoactivation

A key feature of certain derivatives of this compound is their ability to act as "turn-on" fluorescent probes. This mechanism is often triggered by the photoactivation of the azide (B81097) group. For instance, upon irradiation with UV light, the azido (B1232118) group can be converted into a highly reactive nitrene intermediate. This transformation can lead to a significant change in the electronic structure of the molecule, resulting in a dramatic increase in fluorescence intensity. This "turn-on" response is highly desirable for sensing and imaging applications, as it provides a clear signal against a low background. The process is often irreversible, making these compounds suitable for applications like photopatterning.

Solvent Effects on Optical Spectra (e.g., Stokes Shifts)

The surrounding solvent environment can significantly influence the optical spectra of this compound derivatives. This phenomenon, known as solvatochromism, is particularly evident in the Stokes shift, which is the difference between the maximum absorption and emission wavelengths. The magnitude of the Stokes shift is often dependent on the polarity of the solvent. In more polar solvents, the excited state of the molecule can be stabilized to a greater extent than the ground state, leading to a larger Stokes shift. This sensitivity to the local environment can be exploited for probing the polarity of microenvironments.

| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 345 | 365 | 1680 |

| Toluene | 346 | 368 | 1820 |

| Dichloromethane | 347 | 375 | 2250 |

| Acetonitrile | 345 | 380 | 2890 |

Note: The data in this table is representative and may vary depending on the specific derivative and experimental conditions.

Electrochemical Properties and Redox Behavior

The electrochemical properties of this compound derivatives are primarily governed by the carbazole (B46965) moiety, which is known for its electron-donating nature. Cyclic voltammetry is a common technique used to investigate the redox behavior of these compounds. The carbazole unit can be reversibly oxidized to a radical cation, and the potential at which this occurs provides insight into the electron-donating strength of the molecule. The presence of the azidohexyl chain can have a subtle influence on the redox potentials. The electrochemical behavior is crucial for the development of these materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The stability of the oxidized and reduced species is also a key factor in determining the long-term performance of devices incorporating these materials.

Quantum Chemical Calculations and Computational Modeling

Theoretical investigations using quantum chemical calculations provide a powerful tool for understanding the electronic structure and predicting the properties of this compound derivatives.

Electronic Structure Analysis (HOMO/LUMO Energy Levels, Band Gaps)

Density functional theory (DFT) and time-dependent DFT (TD-DFT) are widely used computational methods to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO level is related to the ionization potential and the electron-donating ability, while the LUMO level is related to the electron affinity. The energy difference between the HOMO and LUMO levels, known as the band gap, is a critical parameter that determines the electronic and optical properties of the molecule. For carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole ring system, while the LUMO distribution can vary depending on the nature of any acceptor groups present in the molecule.

| Compound Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| This compound | -5.85 | -1.95 | 3.90 |

| Derivative A | -5.78 | -2.10 | 3.68 |

| Derivative B | -5.92 | -1.88 | 4.04 |

Note: The data in this table is based on theoretical calculations and can vary with the computational method and basis set used.

Structure-Property Relationship Elucidation

Computational modeling plays a crucial role in establishing clear structure-property relationships. By systematically modifying the molecular structure in silico, researchers can predict how changes in, for example, the length of the alkyl chain or the introduction of different functional groups will affect the photophysical and electrochemical properties. This computational pre-screening can guide synthetic efforts towards molecules with desired characteristics, accelerating the discovery of new materials for specific applications. For example, modeling can help to understand how the conformational flexibility of the azidohexyl chain might influence the fluorescence quantum yield or how the introduction of electron-withdrawing or -donating groups on the carbazole ring can tune the HOMO and LUMO energy levels for optimal device performance.

Emerging Research Directions and Future Prospects

Rational Design for Tailored Optoelectronic Performance

The rational design of carbazole-based materials is a cornerstone for achieving superior optoelectronic properties. nih.govrsc.org By strategically modifying the molecular architecture, researchers can fine-tune the electronic and photophysical characteristics to meet the specific demands of various applications, such as organic light-emitting diodes (OLEDs), solar cells, and sensors. researchgate.net

One key area of investigation involves the development of donor-acceptor (D-π-A) systems where the carbazole (B46965) moiety acts as the electron donor. nih.gov The performance of these systems is highly dependent on the nature of the π-bridge and the acceptor unit. For instance, theoretical studies using density functional theory (DFT) have been employed to examine how different bridging units, such as furan, pyrrole, and thiophene, influence the torsional rigidity and, consequently, the optoelectronic properties of BODIPY-carbazole analogues. nih.gov These computational approaches allow for the prediction of key parameters like the HOMO-LUMO gap, reorganization energies, and charge transfer rates, guiding the synthesis of molecules with optimized performance. nih.gov

Furthermore, the design of host materials for phosphorescent OLEDs (PHOLEDs) represents another critical research avenue. rsc.org The introduction of specific spacer groups between carbazole units can significantly impact the material's glass transition temperature and triplet energy, which are crucial for efficient blue phosphorescence. rsc.org For example, the synthesis of carbazole derivatives with dimethyl- or tetramethyl-phenylene spacers has demonstrated that subtle structural changes can lead to substantial improvements in device efficiency, achieving high power, current, and external quantum efficiencies. rsc.org This highlights the importance of precise structural control in the rational design of new materials.

Future research will likely focus on creating even more sophisticated molecular designs. This includes the exploration of multi-functionalized carbazoles and the development of starburst molecules to understand the effects of topological arrangement and substitution patterns on material properties. researchgate.net The continuous refinement of synthetic methodologies will also be crucial for expanding the structural diversity and unlocking the full potential of carbazole derivatives in optoelectronic devices. nih.gov

Advanced Integration into Hybrid Material Systems

A significant and promising research direction for 9-(6-azidohexyl)-9H-carbazole involves its integration into advanced hybrid material systems. The azido (B1232118) group provides a versatile chemical handle for covalently linking the carbazole unit to other materials, thereby creating novel composites with synergistic properties.

One notable example is the functionalization of reduced graphene oxide (RGO). mdpi.comdntb.gov.uaresearchgate.netdntb.gov.uamdpi.com While RGO possesses excellent electronic properties, its poor dispersibility in organic solvents has been a major obstacle for its application in solution-processed optoelectronic devices. mdpi.comresearchgate.netdntb.gov.uamdpi.com To address this, researchers have designed and synthesized polymers incorporating this compound, such as poly[(9,9-bis(6-azidohexyl)-9H-fluorene)-alt-(9-(4-(1,2,2-triphenylvinyl)phenyl)-9H-carbazole)] (PAFTC). mdpi.comdntb.gov.uaresearchgate.netdntb.gov.uamdpi.com This aggregation-induced emission (AIE) polymer can be covalently grafted onto the RGO surface, resulting in a new functional material (PFTC-g-RGO) with improved solubility. dntb.gov.uadntb.gov.uamdpi.com This approach not only enhances the processability of RGO but also combines the unique photophysical properties of the AIE polymer with the excellent charge transport characteristics of graphene. dntb.gov.uamdpi.com Such hybrid materials have shown promise as the active layer in resistive random access memory (RRAM) devices, exhibiting nonvolatile bistable resistive switching behavior. dntb.gov.ua

The azido functionality of this compound also enables its use as a cross-linking agent in polymer-based devices. nih.gov For instance, a copolymer of a 6-azidohexyl-functionalized carbazole and an alkylated triarylamine has been developed as a cross-linkable hole-injection/transporting material. nih.gov Upon photo-crosslinking, this material forms a stable and robust film, which is essential for the fabrication of multi-layered, solution-processed electroluminescent devices. nih.gov This cross-linking capability helps to prevent the dissolution of underlying layers during the fabrication process, leading to improved device performance and stability.

Future work in this area will likely explore the integration of this compound with a wider range of nanomaterials, such as quantum dots, metal nanoparticles, and other 2D materials, to create multifunctional hybrids for applications in sensing, catalysis, and advanced electronics. researchgate.net

Novel Conjugation and Functionalization Methodologies

The development of novel conjugation and functionalization methodologies is crucial for expanding the utility of this compound and its derivatives. The azido group is a key functional handle that allows for a variety of chemical transformations, most notably the "click chemistry" reactions.

The strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful tool for the post-synthetic modification of polymers and other macromolecules. mcmaster.ca This reaction is highly efficient and proceeds under mild conditions without the need for a catalyst. By incorporating a reactive dibenzocyclooctyne (DIBO) unit into a polymer backbone, researchers can readily attach azido-functionalized molecules like this compound to create well-defined, functional materials. mcmaster.ca This approach offers a modular way to introduce specific properties, such as hole-transporting capabilities, into a wide range of polymeric structures.

Beyond click chemistry, other functionalization strategies are being explored to create novel carbazole-based compounds with tailored properties. For example, synthetic routes have been developed to introduce various functional groups at different positions on the carbazole ring, leading to the creation of new fluorescent probes and biologically active molecules. acs.orgnih.gov The synthesis of novel 9H-carbazole-4H-chromene hybrids through one-pot, multi-component reactions showcases an efficient method to generate structural diversity. nih.gov Similarly, the design and synthesis of 9-(pyrimidin-2-yl)-9H-carbazole derivatives have led to compounds with potential applications in medicinal chemistry. nih.gov

Future research will likely focus on developing even more efficient and selective functionalization methods. This could include the use of new catalytic systems for C-H activation to directly functionalize the carbazole core, as well as the exploration of orthogonal click chemistry reactions to create more complex, multi-functional materials. mdpi.com These advancements will enable the precise control over the molecular architecture and properties of carbazole-based materials, paving the way for their use in a new generation of advanced technologies.

Q & A

Q. Validation methods :

- ¹H NMR : Disappearance of -CH₂Br (δ 3.4 ppm) and appearance of -CH₂N₃ (δ 3.2–3.3 ppm).

- FT-IR : Azide stretch at 2100–2150 cm⁻¹.

- Mass spectrometry : Molecular ion peak at m/z 328.3 ([M+H]⁺) .

| Step | Reagents/Conditions | Key Analytical Markers | Yield |

|---|---|---|---|

| Alkylation | Carbazole, 1,6-dibromohexane, TBAB, toluene, 45°C | Br-CH₂ resonance (¹H NMR) | 89.5% |

| Azidation | NaN₃, DMSO, 60°C, 6h | IR ν(N₃) at 2105 cm⁻¹ | 85% |

Which spectroscopic techniques are critical for confirming the structure of this compound?

Advanced multidimensional NMR and mass spectrometry are essential:

Q. Key spectral data :

- ¹H NMR (CDCl₃) : δ 8.10–7.20 ppm (carbazole aromatic protons), δ 3.25 ppm (N₃-CH₂).

- IR : 2105 cm⁻¹ (N₃ stretch), 1600 cm⁻¹ (aromatic C=C).

How does this compound serve as a precursor in polymer science?

The azide group enables controlled radical copolymerization. For example:

Q. Critical parameters :

- Temperature : 70–90°C for controlled radical propagation.

- Catalyst : Ru-based catalysts enhance C–H bond activation in carbazole derivatives .

What strategies enhance site-selectivity in C–H functionalization of carbazole derivatives?

Q. Ru-catalyzed ortho-arylation :

Q. Yield optimization :

How can carbazole derivatives be engineered for ultralong organic phosphorescence (UOP)?

Q. Design principles :

Q. Performance data :

| Derivative | Lifetime (s) | Quantum Yield (%) |

|---|---|---|

| 9-(Pyrimidin-2-yl)-9H-carbazole | 1.37 | 23.6 |

| 5-Bromo-substituted analog | 0.92 | 18.4 |

How is click chemistry applied to functionalize this compound?

Q. Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) :

- React with terminal alkynes (e.g., 2-ethynylpyridine) in dichloromethane/water with CuSO₄/sodium ascorbate .

- Applications :

Yield : 85% for triazole products under ambient conditions .

What role does this compound play in designing bipolar host materials for OLEDs?

Q. Donor-acceptor systems :

Q. Device performance :

What methodologies determine reactivity ratios in copolymerization involving carbazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.